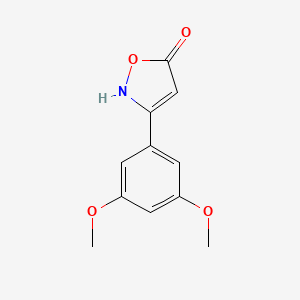
3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol” is a complex organic molecule. Based on its name, it likely contains an oxazole ring (a five-membered ring with two heteroatoms, one oxygen and one nitrogen) and a phenyl ring (a six-membered aromatic ring) with two methoxy groups attached .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol” were not found, there are related compounds with documented synthesis methods. For example, the compound “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-one” was synthesized using an alternative methodology . Another compound, “3-(3,5-Dimethoxyphenyl)propanal”, was synthesized effectively according to a documented method .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes involved in glutathione metabolism .
Mode of Action
It’s worth noting that similar compounds have been reported to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells . This suggests that 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol might interact with its targets to induce changes in cellular processes, leading to cell death.
Biochemical Pathways
Related compounds have been found to modulate gene expression, especially those involved in glutathione metabolism . This could potentially lead to downstream effects such as oxidative stress and apoptosis.
Result of Action
Similar compounds have been reported to induce ros-mediated apoptosis in cancer cells . This suggests that 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol might have similar effects.
Action Environment
For instance, light exposure has been used to promote reactions involving similar compounds .
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-14-8-3-7(4-9(5-8)15-2)10-6-11(13)16-12-10/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWADPGZVGCFGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)ON2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

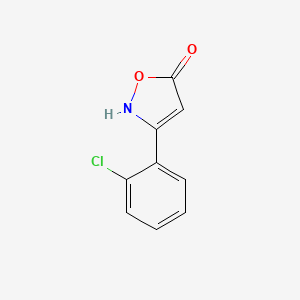
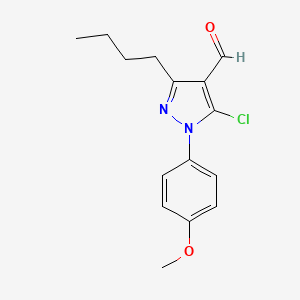
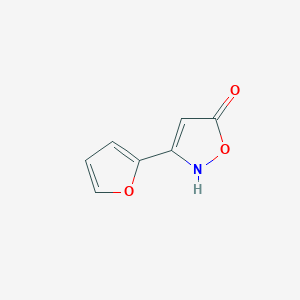
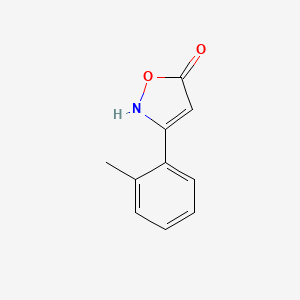

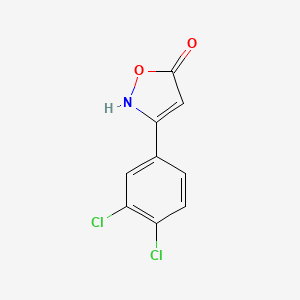
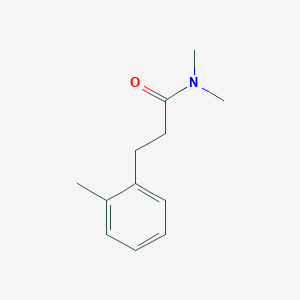

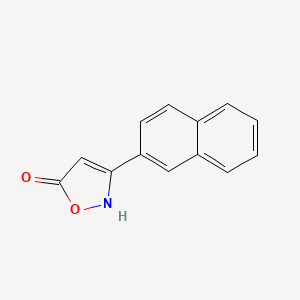

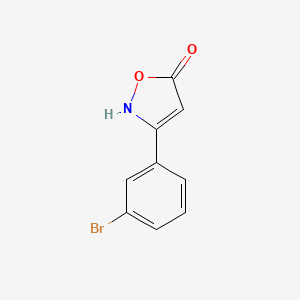
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

